Ethyl 2-chloro-3-oxoheptanoate

Organic synthesis β-keto ester alkylation dianion chemistry

Ethyl 2-chloro-3-oxoheptanoate (CAS 64661-42-3) is a chlorinated β-keto ester bearing a seven-carbon backbone, classified within the 2-chloro-3-oxoalkanoate family. With a molecular formula of C₉H₁₅ClO₃ and a molecular weight of 206.66 g·mol⁻¹, the compound features an α-chloro substituent adjacent to a β-keto group on a heptanoate ester framework.

Molecular Formula C9H15ClO3
Molecular Weight 206.66 g/mol
Cat. No. B13890664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-3-oxoheptanoate
Molecular FormulaC9H15ClO3
Molecular Weight206.66 g/mol
Structural Identifiers
SMILESCCCCC(=O)C(C(=O)OCC)Cl
InChIInChI=1S/C9H15ClO3/c1-3-5-6-7(11)8(10)9(12)13-4-2/h8H,3-6H2,1-2H3
InChIKeyQUGHPRLZQGGQAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Chloro-3-Oxoheptanoate: Core Chemical Identity and Structural Profile for Procurement Evaluation


Ethyl 2-chloro-3-oxoheptanoate (CAS 64661-42-3) is a chlorinated β-keto ester bearing a seven-carbon backbone, classified within the 2-chloro-3-oxoalkanoate family [1]. With a molecular formula of C₉H₁₅ClO₃ and a molecular weight of 206.66 g·mol⁻¹, the compound features an α-chloro substituent adjacent to a β-keto group on a heptanoate ester framework . This bifunctional electrophilic architecture enables participation in nucleophilic substitution at the α-carbon as well as condensation reactions at the ketone, making it a versatile building block for heterocyclic synthesis and pharmaceutical intermediate preparation [2].

Why Ethyl 2-Chloro-3-Oxoheptanoate Cannot Be Simply Swapped with Other β-Keto Esters


Substituting ethyl 2-chloro-3-oxoheptanoate with a shorter-chain analog such as ethyl 2-chloroacetoacetate or a non-chlorinated β-keto ester introduces quantifiable deviations in reactivity, lipophilicity, and downstream product profile that can compromise synthetic route fidelity [1]. The heptanoate chain length directly governs the steric environment around the electrophilic α-carbon, modulating both the rate and regioselectivity of nucleophilic attack relative to the C4 or C6 congeners [2]. Furthermore, the α-chloro substituent confers a leaving-group capability absent in the non-halogenated parent ester, ethyl 3-oxoheptanoate, altering the reaction manifold from simple condensation to substitution–cyclization cascades [3]. Such differences are not cosmetic; they determine whether a route yields a pharmaceutically relevant scaffold or an intractable mixture.

Quantitative Differentiation Evidence for Ethyl 2-Chloro-3-Oxoheptanoate Against Closest Analogs


Regioselective Dianion Alkylation Yield: C7 Heptanoate vs. C4 Butanoate Chain Length

In the regioselective reaction of the dianion of ethyl 2-chloroacetoacetate with alkyl halides, the yield of the C7 heptanoate ester (target compound) was compared with that of the C4 butanoate ester (ethyl 2-chloro-3-oxobutanoate) under identical conditions. The heptanoate product was obtained in 61% isolated yield when 1-bromobutane was employed as the electrophile, whereas the butanoate congener was produced in a higher yield under the same protocol [1]. This yield differential reflects the increased steric demand and reduced electrophilicity of the longer-chain alkyl halide, establishing a quantitative basis for selecting the C7 ester only when the heptanoate chain is mechanistically required for downstream target architecture.

Organic synthesis β-keto ester alkylation dianion chemistry

Bioreduction Stereoselectivity: C7 Heptanoate Substrate Acceptance by Ketoreductases

A carbonyl reductase from Candida parapsilosis (CpKR) demonstrated high stereoselectivity toward the keto substituent at the C3 position of 2-chloro-3-oxo-esters, achieving a space-time yield of 46 g·L⁻¹·d⁻¹ for the model substrate (ethyl 2-chloro-3-oxo-3-phenylpropanoate, 1a) [1]. The enzyme's substrate specificity was systematically investigated across a panel of 2-chloro-3-oxo-esters with varying chain lengths and aryl substitutions. While the C7 heptanoate was not explicitly reported in the accessible abstract, the structure–activity relationship established in this study enables class-level inference: the extended aliphatic chain of the heptanoate ester is expected to be accommodated by the enzyme's active site, though with potentially altered kinetic parameters (k_cat, K_m) relative to the shorter-chain or aryl-substituted congeners [2]. The microbial reduction of 2-chloro-3-oxoesters by yeast and fungal strains has been shown to afford chiral 2-chloro-3-hydroxyesters with high enantiomeric excess, a transformation critical for producing enantiopure pharmaceutical intermediates [2].

Biocatalysis asymmetric reduction ketoreductase

Pharmaceutical Intermediate Specificity: Cilastatin Synthesis Requires the C7 Heptanoate Backbone

Ethyl 2-chloro-3-oxoheptanoate is a documented intermediate in the synthesis of cilastatin sodium, a renal dehydropeptidase-I inhibitor co-administered with imipenem to prevent antibiotic degradation . The heptanoate chain length is not arbitrary; it maps directly onto the 7-carbon chain present in the cilastatin framework. Substitution with the C4 analog (ethyl 2-chloro-3-oxobutanoate) or the C6 analog (ethyl 2-chloro-3-oxohexanoate) would yield intermediates with incorrect chain lengths, necessitating additional homologation steps or rendering the route unviable [1]. This is a binary fitness criterion: for cilastatin-oriented synthesis, the C7 ester is mandatory, and no shorter- or longer-chain analog can replace it without fundamentally redesigning the synthetic sequence.

Pharmaceutical intermediates cilastatin dehydropeptidase inhibitor

Procurement-Driven Application Scenarios for Ethyl 2-Chloro-3-Oxoheptanoate


Cilastatin Sodium Intermediate Synthesis

Ethyl 2-chloro-3-oxoheptanoate is procured as the key C7 building block for constructing the heptenoic acid side chain of cilastatin sodium, a renal dehydropeptidase-I inhibitor used in fixed-dose combination with imipenem . The seven-carbon backbone of the compound directly provides the requisite chain length, eliminating the need for iterative homologation chemistry that would be required if a shorter-chain 2-chloro-3-oxoester were substituted [1]. Procurement specifications should mandate a purity of ≥95% with verification of the correct chain length by GC-MS or ¹H NMR, as contamination with C6 or C8 homologs can propagate through the synthetic sequence and compromise final API purity.

Heterocyclic Scaffold Construction via Substitution–Cyclization Cascades

The α-chloro substituent enables nucleophilic displacement followed by in situ cyclization with the β-keto group to generate substituted furans, thiophenes, and thiazoles [2]. The heptanoate chain introduces lipophilicity that can be tuned independently of the heterocyclic core, a feature not accessible with the shorter-chain ethyl 2-chloroacetoacetate. Researchers procuring this compound for heterocycle libraries should verify that the chlorine content (by elemental analysis or ion chromatography) meets the theoretical value of 17.2% Cl, as partial hydrolysis during storage can reduce electrophilic reactivity.

Chiral 2-Chloro-3-Hydroxyheptanoate Production via Bioreduction

Microbial or isolated ketoreductase-mediated reduction of ethyl 2-chloro-3-oxoheptanoate yields the corresponding enantiopure 2-chloro-3-hydroxyheptanoate, a chiral building block applicable to β-lactam and diltiazem-type calcium channel blocker synthesis [3]. The demonstrated class-wide stereoselectivity of Candida parapsilosis ketoreductase toward 2-chloro-3-oxo-esters supports feasibility, though procurement groups should budget for substrate-specific reaction optimization to achieve target enantiomeric excess and space-time yield benchmarks.

Structure–Activity Relationship (SAR) Studies on Lipophilic Ester Prodrugs

The heptanoate ester chain of ethyl 2-chloro-3-oxoheptanoate offers a calculated logP approximately 1.5–2.0 units higher than the corresponding C4 butanoate ester, based on fragment-based estimation . This difference is substantial enough to alter membrane permeability and pharmacokinetic profiles when the compound is incorporated as a prodrug moiety. Medicinal chemistry teams evaluating ester prodrugs with tunable lipophilicity should consider the C7 ester specifically when target logD₇.₄ values in the range of 2.5–3.5 are desired, as shorter-chain analogs would fail to achieve the required lipophilicity without additional structural modifications.

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